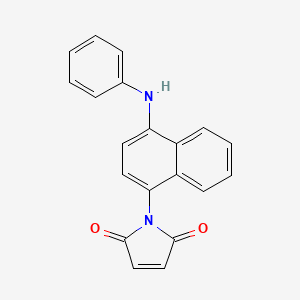
N-(1-苯胺萘酰)-4-马来酰亚胺
描述
N-(1-anilinonaphthalyl)-4-maleimide: is a fluorescent dye commonly used in biochemical and biophysical research. This compound is known for its ability to bind to proteins and other biomolecules, making it a valuable tool for studying molecular interactions and dynamics.
科学研究应用
Chemistry: N-(1-anilinonaphthalyl)-4-maleimide is used as a fluorescent probe in various chemical studies. It helps in understanding molecular interactions, reaction mechanisms, and the behavior of complex chemical systems.
Biology: In biological research, this compound is used to label proteins and nucleic acids. It aids in studying protein folding, conformational changes, and interactions with other biomolecules.
Medicine: N-(1-anilinonaphthalyl)-4-maleimide is used in medical research to study disease mechanisms and drug interactions. It helps in identifying potential therapeutic targets and understanding the molecular basis of diseases.
Industry: In the industrial sector, this compound is used in the development of fluorescent sensors and diagnostic tools. It is also used in quality control processes to detect and quantify specific biomolecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-anilinonaphthalyl)-4-maleimide typically involves the reaction of 1-anilinonaphthalene with maleic anhydride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods: In an industrial setting, the production of N-(1-anilinonaphthalyl)-4-maleimide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the purification process may involve additional steps such as recrystallization.
化学反应分析
Types of Reactions: N-(1-anilinonaphthalyl)-4-maleimide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the maleimide group to a succinimide group.
Substitution: The aniline group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Oxidation products include naphthoquinones and other oxidized derivatives.
Reduction: Reduction products include N-(1-anilinonaphthyl)-4-succinimide.
Substitution: Substitution products vary depending on the electrophile used but generally involve the replacement of the aniline group.
作用机制
N-(1-anilinonaphthalyl)-4-maleimide exerts its effects through its ability to bind to specific molecular targets. The maleimide group reacts with thiol groups in proteins, forming a covalent bond. This binding alters the fluorescence properties of the compound, allowing researchers to monitor molecular interactions and dynamics. The naphthalene moiety provides the fluorescent signal, which can be detected using various spectroscopic techniques.
相似化合物的比较
- N-(1-naphthyl)-4-maleimide
- N-(2-anilinonaphthalyl)-4-maleimide
- N-(1-anilinonaphthyl)-3-maleimide
Uniqueness: N-(1-anilinonaphthalyl)-4-maleimide is unique due to its specific binding properties and fluorescence characteristics. Compared to similar compounds, it offers higher sensitivity and specificity in detecting molecular interactions. Its unique structure allows for better binding to target molecules and provides a stronger fluorescent signal, making it a preferred choice in various research applications.
属性
IUPAC Name |
1-(4-anilinonaphthalen-1-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c23-19-12-13-20(24)22(19)18-11-10-17(15-8-4-5-9-16(15)18)21-14-6-2-1-3-7-14/h1-13,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFUXAHBRPMOFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C3=CC=CC=C32)N4C(=O)C=CC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198545 | |
| Record name | N-(1-Anilinonaphthalyl)-4-maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50539-45-2 | |
| Record name | 1-[4-(Phenylamino)-1-naphthalenyl]-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50539-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Anilinonaphthalyl)-4-maleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050539452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Anilinonaphthalyl)-4-maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(phenylamino)naphthyl]-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(1-ANILINONAPHTHALYL)-4-MALEIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67CW54468C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is N-(4-Anilino-1-naphthyl)maleimide used to study luciferase folding?
A1: N-(4-Anilino-1-naphthyl)maleimide serves as an extrinsic fluorescent probe in these studies [, ]. This means it attaches to the luciferase alpha subunit without being inherently part of its structure. This attachment allows researchers to monitor changes in fluorescence signal, which correlate with structural changes during the protein folding process.
Q2: What advantages does N-(4-Anilino-1-naphthyl)maleimide offer in this specific research context?
A2: The choice of N-(4-Anilino-1-naphthyl)maleimide is strategic due to its specific properties:
- Minimal Disruption: The study highlights that the probe's presence and attachment, even at multiple sites on the alpha subunit, do not significantly hinder the natural folding pathway or the enzyme's final activity []. This ensures the observations reflect the true behavior of the luciferase system.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


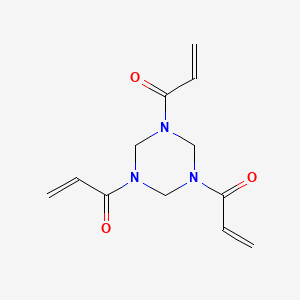
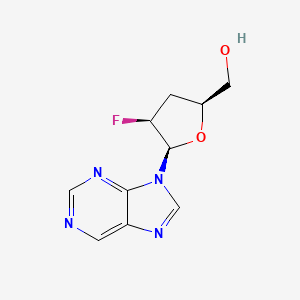
![6-[(3,5-dimethoxyanilino)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1194401.png)

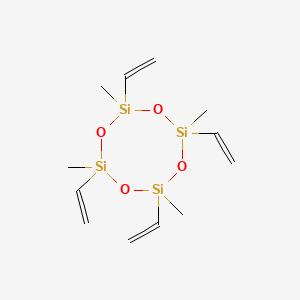
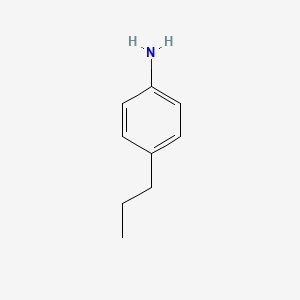
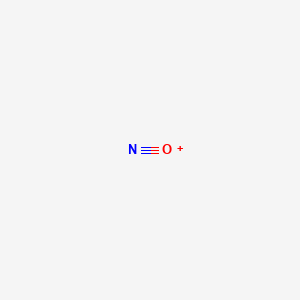
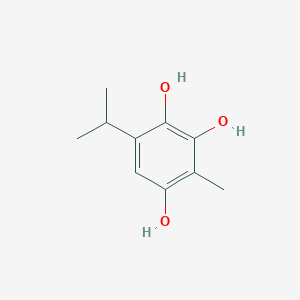
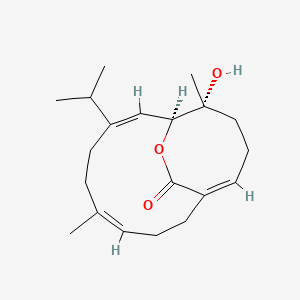
![7-methyl-2-(1-methylethylidene)furo[3,2-h]isoquinolin-3(2H)-one](/img/structure/B1194415.png)
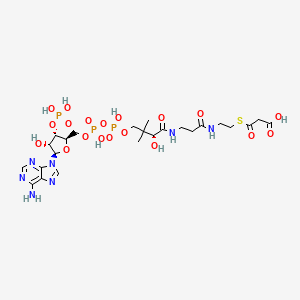
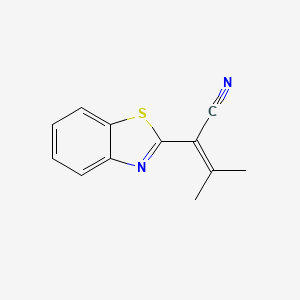
![Ethyl 2-(3,4-dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetate](/img/structure/B1194422.png)
![1-[1,3-Dimethyl-2-oxo-5-[[oxo(propylamino)methyl]amino]-4-imidazolidinyl]-3-propylurea](/img/structure/B1194423.png)
